2-(1,3-Oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid

Description

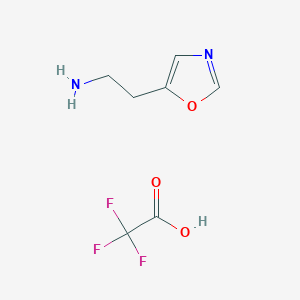

2-(1,3-Oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid is a salt formed by the combination of 2-(1,3-oxazol-5-yl)ethanamine (a heterocyclic amine containing a five-membered oxazole ring) and trifluoroacetic acid (TFA, a strong fluorinated carboxylic acid).

The oxazole moiety is a nitrogen- and oxygen-containing heterocycle known for its electron-withdrawing properties and role in medicinal chemistry. Trifluoroacetic acid, a common counterion, enhances solubility in organic solvents and stabilizes the amine via salt formation . This compound is likely utilized in pharmaceutical or agrochemical research as a building block for synthesizing bioactive molecules, given the prevalence of oxazole derivatives in drug discovery .

Properties

IUPAC Name |

2-(1,3-oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.C2HF3O2/c6-2-1-5-3-7-4-8-5;3-2(4,5)1(6)7/h3-4H,1-2,6H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYHLNJKSADSFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)CCN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amino alcohols with nitriles, carboxylic acids, or aldehydes . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Oxazol-5-YL)ethan-1-amine trifluoroacetate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Oxazol-5-YL)ethan-1-amine trifluoroacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the oxazole ring .

Scientific Research Applications

2-(Oxazol-5-YL)ethan-1-amine trifluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Oxazol-5-YL)ethan-1-amine trifluoroacetate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Functional and Pharmacological Differences

Heterocycle Reactivity :

- Oxazole (target compound): Less electron-deficient than oxadiazoles, favoring nucleophilic substitution at the 2- and 4-positions. This property is leveraged in peptide mimetics and kinase inhibitors .

- Oxadiazole (e.g., 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine TFA): Higher electron deficiency enhances stability under acidic conditions, making it suitable for agrochemicals like sulfonylurea herbicides .

Biological Activity: The target compound lacks documented psychoactivity, unlike NBOMe derivatives (e.g., 25I-NBOMe), which are potent hallucinogens targeting serotonin receptors .

Synthetic Utility :

- Oxazole-containing amines are pivotal in synthesizing antiviral and anti-inflammatory agents, whereas oxadiazoles are common in pesticidal carbamates .

- NBOMe compounds are synthesized via Buchwald-Hartwig amination, contrasting with the target compound’s likely preparation via cyclization of precursors like thioamides or nitriles .

Biological Activity

The compound 2-(1,3-Oxazol-5-yl)ethanamine; 2,2,2-trifluoroacetic acid is a hybrid molecule that combines an oxazole ring with an ethanamine structure and a trifluoroacetic acid moiety. This unique combination suggests potential biological activities that merit investigation. The following sections detail the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure

The chemical structure can be represented as follows:

- Molecular Formula : C₅H₆F₃N₃O₂

- IUPAC Name : 2-(1,3-Oxazol-5-yl)ethanamine; 2,2,2-trifluoroacetic acid

The biological activity of 2-(1,3-Oxazol-5-yl)ethanamine is largely attributed to its ability to interact with various biological targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules such as proteins and nucleic acids. The trifluoroacetic acid component may enhance solubility and bioavailability, potentially increasing the compound's efficacy in biological systems.

Biological Activity Overview

Research has indicated several areas where this compound exhibits biological activity:

- Antimicrobial Activity : Studies have shown that compounds containing oxazole rings often exhibit antimicrobial properties. The presence of the trifluoroacetic acid may enhance these effects by altering membrane permeability in bacterial cells.

- Anticancer Properties : Some derivatives of oxazole-containing compounds have been reported to inhibit tumor growth in vitro. The specific mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways.

- Neuroprotective Effects : Compounds similar to this one have been investigated for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

-

Antimicrobial Activity Study :

- A study assessed the antimicrobial efficacy of various oxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising role in antibiotic development.

-

Anticancer Research :

- In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at micromolar concentrations. Mechanistic studies indicated that it activated caspase pathways and downregulated anti-apoptotic proteins.

-

Neuroprotection Investigation :

- A recent study explored the neuroprotective effects of similar compounds in models of oxidative stress. Results showed a reduction in neuronal cell death and preservation of mitochondrial function, indicating potential for treating conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

Q & A

Basic Synthesis and Optimization

Q: What synthetic routes are effective for preparing 2-(1,3-oxazol-5-yl)ethanamine and its trifluoroacetate salt? A: The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., amino alcohols with carboxylic acid derivatives) to form the oxazole core, followed by salt formation with trifluoroacetic acid. A method analogous to involves refluxing intermediates with acylating agents in the presence of a base like triethylamine. Purification typically employs recrystallization or column chromatography, with yields optimized by controlling stoichiometry and reaction time (e.g., 4–6 hours at 80–100°C) .

Structural Characterization Techniques

Q: Which analytical methods are critical for confirming the structure and purity of this compound? A: Key techniques include:

- NMR Spectroscopy : To verify the oxazole proton environment (δ 8.2–8.5 ppm for oxazolyl protons) and ethanamine backbone.

- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]+) and trifluoroacetate counterion (e.g., m/z 303.083 for the free base in ).

- X-ray Crystallography : SHELX software ( ) refines crystal structures, particularly for resolving hydrogen-bonding patterns in the salt form.

- IR Spectroscopy : Detects carbonyl stretches (~1700 cm⁻¹) from the trifluoroacetate moiety .

Computational Modeling of Electronic Properties

Q: How can density-functional theory (DFT) predict the compound’s reactivity or electronic properties? A: Hybrid functionals like B3LYP ( ) or M06-2X are recommended for modeling. Basis sets (e.g., 6-31G*) optimize geometry, while solvent effects (PCM model) simulate aqueous environments. Key outputs include HOMO-LUMO gaps (indicative of redox activity) and electrostatic potential maps to identify nucleophilic/electrophilic sites .

Biological Activity Assay Design

Q: How should researchers design assays to evaluate antimicrobial or enzyme-inhibitory activity? A: Follow protocols from triazole derivatives ( ):

- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth dilution.

- Enzyme Inhibition : Target cyclooxygenase or kinases via fluorescence-based assays.

- Docking Studies : Use AutoDock Vina to predict binding modes to active sites, correlating with experimental IC₅₀ values .

Solubility and Stability Challenges

Q: How can solubility and stability be assessed under physiological conditions? A: The trifluoroacetate salt’s solubility in polar solvents (e.g., DMSO, water) is quantified via shake-flask methods. Stability studies (HPLC monitoring) under varying pH (2–12) and temperatures (25–40°C) identify degradation pathways. Lyophilization improves long-term storage .

Advanced Synthetic Modifications

Q: What strategies improve regioselectivity during oxazole ring formation? A: Substituent-directed cyclization (e.g., electron-withdrawing groups on precursors) enhances regiocontrol. Microwave-assisted synthesis reduces side reactions (e.g., 30 minutes at 120°C vs. traditional reflux). Catalytic systems like CuI/ligands promote efficient cyclization .

Resolving Computational-Experimental Discrepancies

Q: How to address contradictions between DFT-predicted and observed reaction outcomes? A: Validate computational models with experimental data (e.g., comparing predicted vs. observed NMR shifts). Use multi-reference methods (CASSCF) for systems with strong electron correlation. Discrepancies in thermochemical data (e.g., atomization energies) may require hybrid functionals with exact exchange corrections .

Mechanistic Studies of Salt Formation

Q: What experimental approaches elucidate the mechanism of trifluoroacetate salt formation? A: Kinetic studies (stopped-flow UV-Vis) monitor proton transfer between 2-(1,3-oxazol-5-yl)ethanamine and trifluoroacetic acid. Isotopic labeling (¹⁸O in TFA) tracks oxygen exchange via mass spectrometry. pH-rate profiles identify rate-determining steps .

Structure-Activity Relationship (SAR) Exploration

Q: How can structural modifications enhance bioactivity? A: Introduce substituents (e.g., halogens, methoxy groups) on the oxazole ring ( ). Compare analogs like 2-(methylsulfonyl)ethanamine ( ) to assess electronic effects. Biological testing of derivatives identifies critical pharmacophores .

Crystallographic Challenges in Salt Refinement

Q: What strategies resolve disorder or twinning in the crystal structure? A: SHELXL ( ) applies restraints for flexible moieties (e.g., ethanamine chain). TWIN laws handle twinning, while PLATON checks for missed symmetry. High-resolution data (≤1.0 Å) improves refinement of trifluoroacetate counterions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.